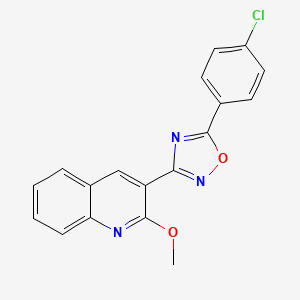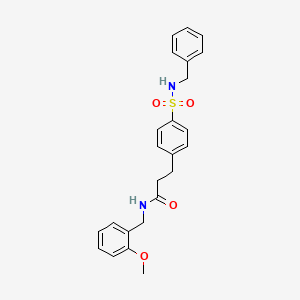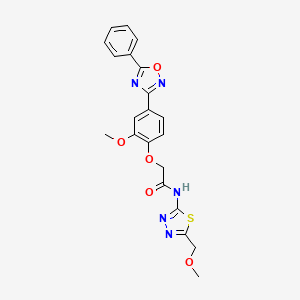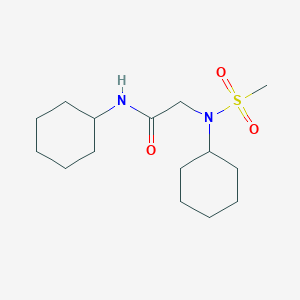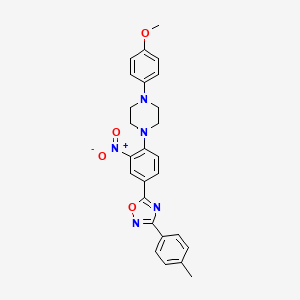
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as FMNT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth in vitro and in vivo. In agriculture, this compound has been investigated as a potential herbicide, with studies showing its effectiveness in controlling weed growth. In materials science, this compound has been used as a fluorescent probe for detecting metal ions in aqueous solutions.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. In agriculture, this compound may act by inhibiting photosynthesis in plants. In materials science, this compound may act by binding to metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects in animals. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for use in lab experiments, including its high purity and stability. However, its synthesis method is complex and requires specialized equipment, which may limit its availability for some researchers.
Direcciones Futuras
Future research on N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline could focus on further investigating its potential applications in medicine, agriculture, and materials science. In medicine, studies could explore its efficacy and safety as an anticancer agent in clinical trials. In agriculture, studies could investigate its effectiveness as a herbicide in field trials. In materials science, studies could focus on developing new fluorescent probes based on this compound for detecting other types of molecules.
Métodos De Síntesis
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a multi-step process involving various chemical reactions. One method involves the reaction of 2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with furan-2-carbaldehyde in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain this compound.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13-4-2-5-14(10-13)19-22-20(28-23-19)15-7-8-17(18(11-15)24(25)26)21-12-16-6-3-9-27-16/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTQRCQZENPKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

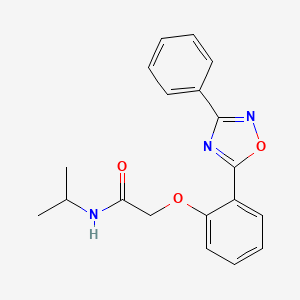
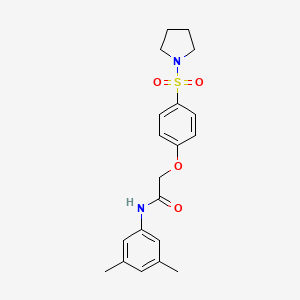
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
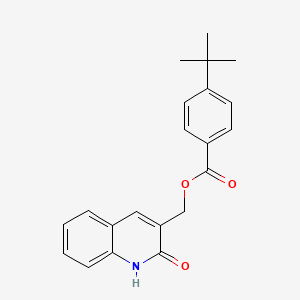
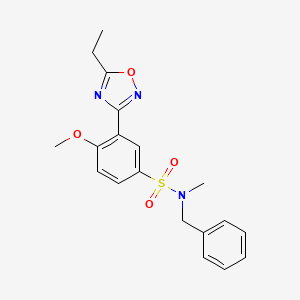
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
